Cas no 2229463-11-8 (3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine)

3-(5-Bromo-1,3-thiazol-2-yl)butan-1-amine is a brominated thiazole derivative with a butylamine side chain, offering versatile utility in organic synthesis and pharmaceutical research. The bromine substituent at the 5-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The primary amine group provides a handle for derivatization, enabling the formation of amides, imines, or other nitrogen-containing motifs. This compound’s structural features make it valuable for constructing heterocyclic scaffolds or as an intermediate in bioactive molecule development. Its well-defined reactivity profile and stability under standard conditions ensure consistent performance in synthetic applications.
3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine structure
2229463-11-8 structure
Product Name:3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine
CAS No:2229463-11-8
MF:C7H11BrN2S
MW:235.144639253616
CID:6304431
PubChem ID:165721217
Update Time:2025-05-19

3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine
    • 2229463-11-8
    • EN300-1919658
    • Inchi: 1S/C7H11BrN2S/c1-5(2-3-9)7-10-4-6(8)11-7/h4-5H,2-3,9H2,1H3
    • InChI Key: JTWOTYAVHAMZJZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C)CCN)S1

Computed Properties

  • Exact Mass: 233.98263g/mol
  • Monoisotopic Mass: 233.98263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 67.2Ų

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Additional information on 3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine

Comprehensive Analysis of 3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine (CAS No. 2229463-11-8)

3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine (CAS No. 2229463-11-8) is a specialized organic compound featuring a brominated thiazole core linked to a butylamine chain. This structure grants it unique physicochemical properties, making it valuable in pharmaceutical research and material science. The presence of both thiazole and amine functional groups allows for versatile reactivity, particularly in heterocyclic chemistry and drug design. Researchers are increasingly exploring its potential as a building block for bioactive molecules, given the rising demand for small-molecule therapeutics and targeted drug delivery systems.

The compound’s 5-bromo-thiazole moiety is particularly noteworthy, as brominated heterocycles are pivotal in modern medicinal chemistry. They serve as key intermediates in synthesizing kinase inhibitors and antiviral agents, topics dominating recent scientific literature. With the global focus on precision medicine and AI-driven drug discovery, CAS No. 2229463-11-8 has garnered attention for its compatibility with high-throughput screening and computational modeling. Its lipophilic nature and hydrogen-bonding capacity further enhance its utility in optimizing drug-like properties.

From a synthetic perspective, 3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine offers scalability and modularity. Its amine group facilitates conjugation with carboxylic acids or carbonyl compounds, enabling the creation of amides or Schiff bases—a strategy widely employed in proteolysis-targeting chimeras (PROTACs) development. This aligns with the industry’s shift toward degradation-based therapeutics, a hot topic in oncology and neurodegenerative disease research. Additionally, its thiazole ring contributes to π-stacking interactions, critical for protein-ligand binding studies.

Environmental and regulatory considerations are also integral to discussions around CAS No. 2229463-11-8. As sustainability gains traction, chemists prioritize green synthesis routes for such intermediates. Recent advancements in catalytic bromination and flow chemistry have reduced waste generation during its production. Furthermore, its stability under physiological conditions makes it a candidate for bioconjugation applications, particularly in antibody-drug conjugates (ADCs)—a field experiencing exponential growth due to its relevance in cancer immunotherapy.

In material science, the compound’s electron-deficient thiazole unit is exploited in designing organic semiconductors and photovoltaic materials. With the surge in flexible electronics and wearable sensors, researchers are investigating its derivatives for charge-transport layers in OLEDs. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility in constructing π-conjugated systems.

To address common queries from synthetic chemists: 3-(5-bromo-1,3-thiazol-2-yl)butan-1-amine typically exhibits solubility in polar aprotic solvents like DMF or DMSO, with a melting point range of 80–85°C. Spectral data (NMR, HRMS) confirm its structural integrity, while HPLC purity often exceeds 98%. Storage recommendations include protection from light and moisture at -20°C to preserve its bromo-thiazole reactivity. These details cater to frequent search terms like "thiazole amine synthesis" or "brominated heterocycle applications".

In conclusion, CAS No. 2229463-11-8 represents a multifaceted tool for innovators across disciplines. Its synergy with AI-augmented research, sustainable chemistry, and cutting-edge therapeutics positions it as a compound of enduring relevance. As the scientific community continues to explore its potential, this molecule is poised to contribute to breakthroughs in both life sciences and advanced materials.

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